11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant properties . This particular compound features a unique structure with a benzyloxyphenyl group and a dimethyl-tetrahydrobenzo[b][1,4]benzodiazepinone core, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 2-benzyloxybenzaldehyde with appropriate reagents to form the benzyloxyphenyl intermediate.
Cyclization: The intermediate undergoes cyclization with a suitable amine to form the benzodiazepine core.
Industrial production methods often utilize continuous flow chemistry to enhance efficiency and yield. Continuous flow synthesis allows for better control over reaction conditions and scalability, making it suitable for large-scale production .
Chemical Reactions Analysis
11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzodiazepine core are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and other neurological disorders.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular and molecular targets.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other benzodiazepine derivatives with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. The compound acts as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA on neuronal activity. This leads to increased chloride ion influx, hyperpolarization of the neuron, and reduced neuronal excitability . The molecular targets and pathways involved include the GABA_A receptor and associated signaling pathways.
Comparison with Similar Compounds
11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other benzodiazepine derivatives such as diazepam, clonazepam, and fludiazepam. While all these compounds share a common benzodiazepine core, they differ in their substituents and pharmacological profiles. For example:
Diazepam: Known for its anxiolytic and muscle relaxant properties, diazepam has a different substitution pattern on the benzodiazepine core.
Clonazepam: Primarily used as an anticonvulsant, clonazepam has a nitro group at the 7-position, which contributes to its unique pharmacological effects.
Fludiazepam: This compound has a fluorine substituent, which enhances its potency and duration of action.
The uniqueness of this compound lies in its specific benzyloxyphenyl and dimethyl substitutions, which may confer distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C28H28N2O2 |
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Molecular Weight |
424.5g/mol |
IUPAC Name |
9,9-dimethyl-6-(2-phenylmethoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H28N2O2/c1-28(2)16-23-26(24(31)17-28)27(30-22-14-8-7-13-21(22)29-23)20-12-6-9-15-25(20)32-18-19-10-4-3-5-11-19/h3-15,27,29-30H,16-18H2,1-2H3 |
InChI Key |
HZWZQRVBHSPNTA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4OCC5=CC=CC=C5)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4OCC5=CC=CC=C5)C(=O)C1)C |
Origin of Product |
United States |
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